5-(4-Bromophenyl)pentan-2-ol
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H15BrO |
|---|---|
Molecular Weight |
243.14 g/mol |
IUPAC Name |
5-(4-bromophenyl)pentan-2-ol |
InChI |
InChI=1S/C11H15BrO/c1-9(13)3-2-4-10-5-7-11(12)8-6-10/h5-9,13H,2-4H2,1H3 |
InChI Key |
XBJAFUBINACMTK-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCCC1=CC=C(C=C1)Br)O |
Origin of Product |
United States |
Chemical Reactivity and Mechanistic Investigations of 5 4 Bromophenyl Pentan 2 Ol
Reactivity of the Secondary Alcohol Functional Group
The secondary alcohol group (-CH(OH)-) is a versatile functional group that can undergo a variety of chemical reactions. Its reactivity stems from the polarized O-H and C-O bonds, making the oxygen atom nucleophilic and the carbon and hydrogen atoms electrophilic. msu.edu
The oxidation of the secondary alcohol in 5-(4-Bromophenyl)pentan-2-ol yields the corresponding ketone, 5-(4-bromophenyl)pentan-2-one. This is a common and predictable transformation for secondary alcohols. libretexts.org A variety of oxidizing agents can be employed for this purpose, with the choice of reagent often determining the reaction conditions and selectivity. docbrown.info
Common oxidizing agents for the conversion of secondary alcohols to ketones include:
Chromium-based reagents: Potassium dichromate (K₂Cr₂O₇) in acidic solution (e.g., with H₂SO₄) is a classic and effective oxidizing agent. docbrown.info The reaction involves the change in color of the chromium species from orange (Cr₂O₇²⁻) to green (Cr³⁺). docbrown.info Pyridinium (B92312) chlorochromate (PCC) and pyridinium dichromate (PDC) are milder chromium-based reagents that can be used in non-aqueous solvents like dichloromethane (B109758) (CH₂Cl₂), which is beneficial for sensitive substrates. vanderbilt.edu
Manganese-based reagents: Potassium permanganate (B83412) (KMnO₄) is a strong oxidizing agent that can also convert secondary alcohols to ketones. docbrown.info
Other reagents: Swern oxidation (using dimethyl sulfoxide (B87167) and oxalyl chloride) and Dess-Martin periodinane are modern, milder alternatives that avoid the use of heavy metals.
| Reagent | Conditions | Product |
| K₂Cr₂O₇ / H₂SO₄ | Reflux | 5-(4-bromophenyl)pentan-2-one |
| PCC / CH₂Cl₂ | Room Temperature | 5-(4-bromophenyl)pentan-2-one |
| KMnO₄ | Basic, heat | 5-(4-bromophenyl)pentan-2-one |
| Dess-Martin Periodinane | CH₂Cl₂, Room Temp | 5-(4-bromophenyl)pentan-2-one |
Secondary alcohols are resistant to further oxidation to carboxylic acids under standard conditions because it would require the cleavage of a carbon-carbon bond. libretexts.org However, under harsh conditions with strong oxidizing agents, the ketone product can undergo cleavage to form two carboxylic acids. libretexts.orglibretexts.org For 5-(4-bromophenyl)pentan-2-one, this would likely result in a mixture of butanoic acid and benzoic acid derivatives.
A more controlled method to achieve a carboxylic acid from a ketone is the Baeyer-Villiger oxidation. libretexts.org This reaction uses a peroxyacid (like m-CPBA) to convert the ketone into an ester, which can then be hydrolyzed to a carboxylic acid and an alcohol. libretexts.org
Esterification: The hydroxyl group of this compound can react with carboxylic acids or their derivatives to form esters. openstax.org A common laboratory method is the Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst, such as sulfuric acid. openstax.org A more efficient method involves reacting the alcohol with a more reactive carboxylic acid derivative, such as an acyl chloride or an acid anhydride, often in the presence of a base like pyridine (B92270) to neutralize the HCl or carboxylic acid byproduct. openstax.org
Etherification: The formation of an ether from this compound can be achieved through methods like the Williamson ether synthesis. msu.edu This Sₙ2 reaction involves deprotonating the alcohol with a strong base (e.g., sodium hydride, NaH) to form the corresponding alkoxide. This alkoxide then acts as a nucleophile and attacks an alkyl halide to form the ether. msu.edu Due to the secondary nature of the alcohol, elimination reactions can be a competing pathway, especially with sterically hindered or secondary/tertiary alkyl halides. msu.edu
| Reaction | Reagents | Product |
| Esterification (Fischer) | R-COOH, H₂SO₄ (cat.) | 5-(4-bromophenyl)pentan-2-yl R-oate |
| Esterification (Acyl Chloride) | R-COCl, Pyridine | 5-(4-bromophenyl)pentan-2-yl R-oate |
| Etherification (Williamson) | 1. NaH; 2. R-X | 2-alkoxy-5-(4-bromophenyl)pentane |
The dehydration of this compound involves the elimination of a water molecule to form an alkene. This reaction is typically acid-catalyzed, using strong acids like sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄) with heat. openstax.orgmasterorganicchemistry.com The reaction generally proceeds through an E1 mechanism for secondary alcohols. openstax.orgpearson.com This involves the protonation of the hydroxyl group to form a good leaving group (water), followed by the departure of water to generate a secondary carbocation. chemguide.co.uk A base (like water or the conjugate base of the acid) then abstracts a proton from an adjacent carbon to form the double bond. chemguide.co.uk
Due to the structure of this compound, the removal of a proton can occur from two different adjacent carbons, leading to a mixture of alkene products according to Zaitsev's rule. openstax.orgpearson.com Zaitsev's rule predicts that the more substituted (and therefore more stable) alkene will be the major product.
Elimination of a proton from C1: This would form 5-(4-bromophenyl)pent-1-ene.
Elimination of a proton from C3: This would form 5-(4-bromophenyl)pent-2-ene, which can exist as both cis and trans stereoisomers. chemguide.co.uk The trans isomer is generally the major product due to its greater thermodynamic stability.
Milder conditions for dehydration can be achieved using reagents like phosphorus oxychloride (POCl₃) in pyridine. masterorganicchemistry.com
The oxygen atom of the hydroxyl group in this compound is nucleophilic due to its lone pairs of electrons. msu.edu This allows it to attack electrophilic centers. msu.edu For example, in the first step of acid-catalyzed dehydration, the hydroxyl oxygen acts as a nucleophile and attacks a proton (an electrophile). chemguide.co.uk
The hydroxyl group itself is a poor leaving group. To enhance its leaving group ability for nucleophilic substitution reactions at the C2 position, it can be protonated under acidic conditions or converted into a better leaving group, such as a tosylate. openstax.org Reacting the alcohol with p-toluenesulfonyl chloride (TsCl) in pyridine converts the hydroxyl group into a tosylate group (-OTs). openstax.org The tosylate is an excellent leaving group, and the resulting tosylate ester can readily undergo Sₙ2 reactions with a wide range of nucleophiles. openstax.org This two-step process allows for the substitution of the hydroxyl group under conditions that avoid the harsh acidity and potential carbocation rearrangements associated with direct Sₙ1 reactions of secondary alcohols. openstax.org
| Reagent | Intermediate/Product |
| 1. TsCl, Pyridine; 2. Nu⁻ | 5-(4-bromophenyl)pentan-2-yl tosylate, then substitution product |
| HBr/H₂SO₄ | 2-bromo-5-(4-bromophenyl)pentane (Sₙ1) |
Chemoselective Transformations and Orthogonal Reactivity
A key aspect of the chemistry of this compound is the potential for chemoselectivity. The presence of two distinct functional groups allows for reactions to be directed towards one group while leaving the other intact.
Reactions at the alcohol: The reactions discussed in section 3.2 (oxidation, esterification, etc.) can be performed while leaving the bromophenyl group untouched, provided that the reagents are chosen carefully to be selective for the alcohol. For instance, many standard oxidizing agents for alcohols will not affect the aryl bromide.
Reactions at the bromophenyl group: The carbon-bromine bond on the aromatic ring is a site for powerful carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions such as the Suzuki, Heck, and Sonogashira reactions. These reactions are typically performed under conditions (e.g., palladium catalyst, base, specific solvent) that would not affect the secondary alcohol group. This "orthogonal reactivity" is highly valuable in multi-step organic synthesis, allowing for the sequential modification of different parts of the molecule.
For example, a Suzuki coupling could be performed on this compound with an arylboronic acid to form a biphenyl (B1667301) derivative, with the secondary alcohol remaining available for subsequent transformations.
Mechanistic Studies of Specific Reactions Involving this compound
Acid-Catalyzed Dehydration (E1 Mechanism):
Protonation: The hydroxyl group is protonated by the acid catalyst to form an oxonium ion. pearson.com
Formation of Carbocation: The protonated hydroxyl group departs as a water molecule, a good leaving group, to form a secondary carbocation at C2. pearson.com
Deprotonation: A weak base removes a proton from an adjacent carbon (C1 or C3), leading to the formation of a double bond and regenerating the acid catalyst. pearson.com The pathway leading to the more substituted alkene is favored (Zaitsev's rule). pearson.com
Conversion to Alkyl Halide with HBr (Sₙ1 Mechanism):
Protonation: Similar to the E1 mechanism, the hydroxyl group is protonated. openstax.org
Carbocation Formation: Loss of water generates the secondary carbocation. openstax.org
Nucleophilic Attack: The bromide ion (Br⁻) acts as a nucleophile and attacks the carbocation to form the final product, 2-bromo-5-(4-bromophenyl)pentane. openstax.org Because this proceeds through a planar carbocation, if the starting material were chiral, the product would be a racemic mixture.
Oxidation with Chromic Acid (Chromate Ester Mechanism):
Formation of Chromate (B82759) Ester: The alcohol reacts with chromic acid to form a chromate ester.
Elimination: A base (such as water) removes the proton from the carbon bearing the oxygen, and the C-H bond electrons move to form a C=O double bond, with the concurrent reduction of Cr(VI) to Cr(IV).
Understanding these fundamental mechanisms is crucial for predicting reaction outcomes, controlling selectivity, and designing synthetic routes involving this compound and related compounds.
Reaction Kinetics and Transition State Analysis
There is currently no published research that provides specific kinetic data, such as rate constants or activation energies, for reactions involving this compound. Consequently, a quantitative analysis of its reactivity under various conditions cannot be compiled into a data table.
Similarly, transition state analysis, which involves the computational or experimental characterization of the high-energy intermediate state of a reaction, has not been reported for this specific compound. Such studies are crucial for a deep understanding of reaction pathways and the factors that control them. The lack of this information means that the geometries, energies, and vibrational frequencies of transition states in its reactions remain uncharacterized.
Isotope Effects in Reaction Mechanisms
The study of kinetic isotope effects (KIEs) is a powerful tool for elucidating reaction mechanisms by observing how the rate of a reaction changes when an atom in one of the reactants is replaced by one of its isotopes. There are no documented studies that have investigated the kinetic isotope effects for any reaction involving this compound. Therefore, a data table of observed KIEs and their interpretation in the context of its reaction mechanisms cannot be provided.
Advanced Spectroscopic and Structural Elucidation of 5 4 Bromophenyl Pentan 2 Ol
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is an unparalleled tool for determining the connectivity and stereochemistry of organic molecules. For 5-(4-Bromophenyl)pentan-2-ol, a combination of one-dimensional and multi-dimensional NMR techniques provides a complete picture of its proton and carbon framework.
Based on established chemical shift principles and data from analogous structures like 4-bromophenethyl alcohol, a predicted ¹H and ¹³C NMR data table for this compound in a standard solvent like CDCl₃ is presented below. chemicalbook.comchemicalbook.comoregonstate.educompoundchem.compdx.edunih.govlibretexts.orglibretexts.org
Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-2 | 3.8 | m | - |
| H-5 | 2.6 | t | 7.5 |
| H-1 | 1.2 | d | 6.2 |
| H-3 | 1.5-1.7 | m | - |
| H-4 | 1.5-1.7 | m | - |
| Ar-H (ortho to Br) | 7.4 | d | 8.4 |
| Ar-H (meta to Br) | 7.0 | d | 8.4 |
| OH | Variable | br s | - |
Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| C-2 | 68 |
| C-5 | 35 |
| C-1 | 23 |
| C-3 | 38 |
| C-4 | 29 |
| C-ipso | 141 |
| C-ortho | 131 |
| C-meta | 130 |
| C-para | 120 |
Multi-Dimensional NMR Techniques for Stereochemical Assignment
While 1D NMR provides essential information on chemical shifts and coupling constants, 2D NMR experiments are indispensable for confirming assignments and elucidating stereochemistry.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal the coupling network within the pentyl chain. Cross-peaks would be expected between H-2 and H-1, H-2 and the H-3 protons, the H-3 and H-4 protons, and the H-4 and H-5 protons. This confirms the connectivity of the aliphatic chain. youtube.com
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would definitively link each proton signal in the ¹H NMR spectrum to its corresponding carbon signal in the ¹³C NMR spectrum, verifying the assignments made in the tables above.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectroscopy reveals correlations between protons and carbons that are two or three bonds apart. Key correlations would be expected from the H-5 protons to the ipso- and ortho-carbons of the aromatic ring, and from the aromatic protons to C-5 and other aromatic carbons.
NOESY (Nuclear Overhauser Effect Spectroscopy): For stereochemical assignment, particularly if the molecule were to exist in a preferred conformation, NOESY could reveal through-space proximity of protons. For a flexible chain like this, NOESY might show correlations between protons that are close in space due to transient conformations.
Quantitative NMR for Reaction Monitoring
Quantitative NMR (qNMR) is a powerful technique for monitoring the progress of a chemical reaction in real-time without the need for chromatographic separation. rptu.dersc.org The synthesis of this compound, for instance via a Grignard reaction between 4-bromobenzylmagnesium bromide and propylene (B89431) oxide, could be monitored using qNMR. researchgate.net
By introducing a known amount of an internal standard to the reaction mixture, the concentration of reactants, intermediates, and the final product can be determined at various time points. ox.ac.uk For example, the disappearance of the characteristic signals of the starting materials and the appearance of the product signals (e.g., the H-2 methine proton around 3.8 ppm) can be integrated and compared to the integral of the inert standard. This allows for the calculation of reaction kinetics and the determination of the optimal reaction time and conditions.
Dynamic NMR Studies for Conformational Analysis
The pentyl chain of this compound is flexible, and the molecule can exist in numerous conformations due to rotation around its single bonds. Dynamic NMR spectroscopy is a technique used to study these conformational changes. By acquiring NMR spectra at different temperatures, it is possible to observe changes in the appearance of the signals.
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Intermolecular Interactions
Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule and the nature of intermolecular interactions. compoundchem.comnih.gov
Predicted FT-IR and Raman Data for this compound
| Vibrational Mode | Predicted FT-IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) | Description |
| O-H Stretch | 3350 (broad) | Weak | Hydrogen-bonded alcohol |
| Aromatic C-H Stretch | 3050 | Strong | |
| Aliphatic C-H Stretch | 2850-2960 | Strong | |
| C=C Aromatic Stretch | 1590, 1490 | Strong | Ring vibrations of the benzene (B151609) ring |
| C-O Stretch | 1070 | Weak | Secondary alcohol |
| C-Br Stretch | 650 | Strong | |
| C-H Wag (para-subst.) | 820 | Medium | Out-of-plane bending for para-disubstituted benzene spectroscopyonline.com |
The FT-IR spectrum is expected to be dominated by a strong, broad absorption around 3350 cm⁻¹ due to the hydrogen-bonded O-H stretching of the alcohol group. libretexts.orglibretexts.orgpressbooks.pub The presence of both aromatic and aliphatic C-H stretching vibrations would be observed just above and below 3000 cm⁻¹, respectively. libretexts.org Characteristic aromatic C=C stretching peaks are expected around 1590 and 1490 cm⁻¹. spectroscopyonline.com The C-O stretching of the secondary alcohol will likely appear as a strong band around 1070 cm⁻¹. pressbooks.pub
Raman spectroscopy would complement the FT-IR data. The aromatic ring vibrations and the C-Br stretch are expected to give strong signals in the Raman spectrum.
Electronic Spectroscopy (UV-Vis) for Chromophore Characterization
UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for characterizing chromophores. The primary chromophore in this compound is the 4-bromophenyl group.
The benzene ring itself has characteristic π → π* transitions. up.ac.za Substitution on the benzene ring can cause a shift in the absorption maxima (λ_max) and an increase in the molar absorptivity. The presence of the bromine atom and the alkyl chain will influence the electronic environment of the benzene ring. shimadzu.com
Predicted UV-Vis Data for this compound in Ethanol (B145695)
| Transition | Predicted λ_max (nm) |
| π → π* (Primary band) | ~210 |
| π → π* (Secondary band) | ~265 |
The spectrum is expected to show a primary absorption band around 210 nm and a weaker, secondary band around 265 nm, which is characteristic of substituted benzenes. up.ac.zaresearchgate.net
Mass Spectrometry (MS) Beyond Basic Identification
Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, allowing for the determination of the molecular formula.
The fragmentation pattern in the mass spectrum provides valuable structural information. For this compound, the presence of bromine would be indicated by the characteristic isotopic pattern of the molecular ion peak (M⁺ and M⁺+2 in an approximate 1:1 ratio). nih.gov
Predicted Key Fragments in the Mass Spectrum of this compound
| m/z | Predicted Fragment Ion | Fragmentation Pathway |
| 244/246 | [C₁₁H₁₅BrO]⁺ | Molecular ion |
| 229/231 | [C₁₀H₁₂Br]⁺ | Loss of CH₃ |
| 185/187 | [C₇H₆Br]⁺ | Benzylic cleavage with rearrangement |
| 171/173 | [C₆H₄Br]⁺ | Cleavage of the pentyl chain |
| 157 | [C₆H₅]⁺ | Loss of Br |
| 45 | [C₂H₅O]⁺ | Alpha-cleavage at the alcohol |
Common fragmentation pathways would include the loss of a methyl radical to give a fragment at m/z 229/231, and alpha-cleavage at the alcohol group, leading to a peak at m/z 45. wikipedia.orglibretexts.org Cleavage of the bond between C4 and C5 would lead to a benzylic cation, which could rearrange to the tropylium (B1234903) ion. youtube.com The loss of the entire pentanol (B124592) side chain could also be observed. Advanced techniques like tandem mass spectrometry (MS/MS) could be used to further investigate the fragmentation pathways of selected ions, providing even more detailed structural information. nih.govresearchgate.net
High-Resolution Mass Spectrometry for Isotopic Pattern Analysis
High-resolution mass spectrometry (HRMS) is a cornerstone technique for the unambiguous identification of this compound. A key feature in the mass spectrum of this compound is the distinctive isotopic pattern imparted by the bromine atom. Bromine has two naturally occurring stable isotopes, ⁷⁹Br and ⁸¹Br, with near-equal abundance (approximately 50.5% and 49.5%, respectively). whitman.eduyoutube.com This results in a characteristic M and M+2 isotopic pattern in the mass spectrum, where M is the molecular ion peak corresponding to the molecule with the ⁷⁹Br isotope, and the M+2 peak corresponds to the molecule with the ⁸¹Br isotope. These two peaks are of nearly equal intensity, providing a clear signature for the presence of a single bromine atom in the molecule. chromatographyonline.comnih.gov
HRMS allows for the precise determination of the m/z values of these isotopic peaks, enabling the calculation of the elemental formula with high confidence. The theoretical exact masses for the molecular ions of this compound can be calculated and compared with the experimental data to confirm the molecular formula, C₁₁H₁₅BrO.
| Isotopologue | Formula | Theoretical Exact Mass (Da) | Relative Abundance (%) |
| M | C₁₁H₁₅⁷⁹BrO | 242.0306 | ~100 |
| M+2 | C₁₁H₁₅⁸¹BrO | 244.0286 | ~98 |
This interactive table showcases the expected high-resolution mass spectrometry data for the primary molecular ions of this compound, highlighting the characteristic isotopic distribution due to the presence of bromine.
Tandem Mass Spectrometry for Fragmentation Pathway Elucidation
Tandem mass spectrometry (MS/MS) provides invaluable structural information by elucidating the fragmentation pathways of the parent ion. In a typical MS/MS experiment, the molecular ion of this compound (m/z 242 or 244) is isolated and subjected to collision-induced dissociation (CID). The resulting fragment ions are then analyzed to piece together the molecule's structure.
For this compound, several key fragmentation pathways can be predicted based on the general fragmentation rules for alcohols and aromatic compounds:
Loss of Water: A common fragmentation pathway for alcohols is the neutral loss of a water molecule (18 Da) from the molecular ion, leading to the formation of a radical cation at m/z 224/226.
Alpha-Cleavage: Cleavage of the C-C bond alpha to the hydroxyl group is also a prominent fragmentation. libretexts.org This can result in the formation of a fragment at m/z 45, corresponding to [CH₃CH(OH)]⁺, and a larger fragment containing the bromophenyl group.
Benzylic Cleavage: The bond between the aliphatic chain and the aromatic ring can cleave, leading to fragments characteristic of the bromophenyl moiety. A prominent peak at m/z 155/157, corresponding to the bromophenyl cation [C₆H₄Br]⁺, would be expected.
McLafferty Rearrangement: For longer-chain alcohols, a McLafferty-type rearrangement can occur, although it may be less favored in this specific structure. youtube.com
The analysis of these fragmentation patterns allows for the confirmation of the connectivity of the atoms within the molecule. Current time information in Pasuruan, ID.youtube.comnih.gov
| Predicted Fragment Ion | Proposed Formula | m/z (for ⁷⁹Br) | Fragmentation Pathway |
| [M - H₂O]⁺ | [C₁₁H₁₃Br]⁺ | 224 | Neutral loss of water |
| [M - C₃H₇]⁺ | [C₈H₈BrO]⁺ | 199 | Cleavage of the pentyl chain |
| [C₆H₄Br]⁺ | [C₆H₄Br]⁺ | 155 | Benzylic cleavage |
| [CH₃CHOH]⁺ | [C₂H₅O]⁺ | 45 | Alpha-cleavage |
This interactive table outlines the predicted major fragment ions and their corresponding masses for this compound in a tandem mass spectrometry experiment.
X-ray Crystallography for Solid-State Structure Determination of Derivatives
X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid state. While obtaining suitable crystals of this compound itself might be challenging, the preparation of a crystalline derivative can facilitate X-ray diffraction analysis. For instance, esterification or urethane (B1682113) formation can yield derivatives that are more amenable to crystallization.
The crystal structure of a derivative would provide precise information on bond lengths, bond angles, and torsion angles. This data is crucial for understanding the conformational preferences of the molecule in the solid state. In the case of a chiral molecule like this compound, X-ray crystallography of a single enantiomer or a derivative thereof can determine its absolute configuration.
As an illustrative example, the crystal structure of a related compound, 1-(p-fluorophenyl)-2-(α-pyridyl)ethanol, was determined to be in the monoclinic system, space group P21/n. benthamopen.com The analysis revealed details of intermolecular hydrogen bonding, which dictates the crystal packing. benthamopen.com Similar analyses on a derivative of this compound would provide invaluable insights into its solid-state architecture.
| Crystallographic Parameter | Illustrative Data from a Related Bromophenyl Derivative |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 5.3664 |
| b (Å) | 8.343 |
| c (Å) | 25.056 |
| β (°) | 93.837 |
| Volume (ų) | 1118.9 |
| Z | 4 |
This interactive table presents example crystallographic data from a related phenyl ethanol derivative to illustrate the type of information obtained from X-ray crystallography. benthamopen.com
Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Characterization
This compound possesses a chiral center at the C2 position, meaning it can exist as two non-superimposable mirror images, or enantiomers: (R)-5-(4-Bromophenyl)pentan-2-ol and (S)-5-(4-Bromophenyl)pentan-2-ol. Chiroptical techniques, particularly circular dichroism (CD) spectroscopy, are powerful tools for characterizing these enantiomers. wikipedia.org
CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. wikipedia.org Each enantiomer will produce a CD spectrum that is a mirror image of the other. The sign of the Cotton effect (the characteristic peaks in a CD spectrum) can often be correlated with the absolute configuration of the chiral center. Saturated chiral alcohols are known to exhibit significant Cotton effects in the far-UV region (around 185-198 nm). rsc.orgrsc.org The aromatic chromophore in this compound will also contribute to the CD spectrum at longer wavelengths.
By comparing the experimental CD spectrum of an enantiomerically enriched sample of this compound to theoretical calculations or by applying empirical rules such as the sector rules for aromatic chromophores, the absolute configuration of the predominant enantiomer can be determined. This technique is crucial for stereochemical control in asymmetric synthesis and for understanding the stereoselective interactions of the molecule in biological systems.
| Spectroscopic Technique | Information Obtained | Application to this compound |
| Circular Dichroism (CD) | Differential absorption of circularly polarized light | Determination of absolute configuration (R/S) of the chiral center. |
| Optical Rotatory Dispersion (ORD) | Wavelength-dependent rotation of plane-polarized light | Complementary to CD for assigning absolute configuration. |
This interactive table summarizes the application of chiroptical spectroscopy techniques for the enantiomeric characterization of this compound.
Computational and Theoretical Investigations of 5 4 Bromophenyl Pentan 2 Ol
Quantum Chemical Calculations
Quantum chemical calculations are fundamental in understanding the electronic properties and reactivity of a molecule. For 5-(4-Bromophenyl)pentan-2-ol, these methods can provide a detailed picture of its molecular orbitals, charge distribution, and potential for chemical transformation.
Density Functional Theory (DFT) Studies for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a robust computational method for investigating the electronic structure of molecules. A DFT analysis of this compound would typically begin with geometry optimization to find the lowest energy conformation of the molecule. Using a functional such as B3LYP with a suitable basis set like 6-31G*, key electronic properties can be calculated.
These calculations would reveal the distribution of electron density, highlighting the electronegative bromine and oxygen atoms. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The HOMO would likely be localized on the electron-rich bromophenyl ring, while the LUMO may be distributed over the aromatic system and the C-Br bond. The energy gap between the HOMO and LUMO is a key indicator of the molecule's kinetic stability.
Reactivity descriptors such as electrostatic potential maps can pinpoint sites susceptible to nucleophilic or electrophilic attack. For instance, the area around the hydroxyl group's hydrogen would show a positive potential, indicating its susceptibility to deprotonation, while the oxygen atom would exhibit a negative potential, marking it as a nucleophilic center. DFT has been successfully used to study the reaction sites of similarly substituted aromatic compounds, such as N,N'-substituted p-phenylenediamine (B122844) antioxidants, supporting the idea that such methods can reliably predict reactive centers. researchgate.net
Illustrative DFT-Calculated Properties for this compound
| Property | Illustrative Value | Significance |
| HOMO Energy | -6.5 eV | Indicates the energy of the outermost electrons, related to the molecule's ability to donate electrons. |
| LUMO Energy | -0.8 eV | Represents the energy of the lowest energy unoccupied orbital, related to the molecule's ability to accept electrons. |
| HOMO-LUMO Gap | 5.7 eV | A larger gap suggests higher kinetic stability and lower chemical reactivity. |
| Dipole Moment | 2.1 D | Quantifies the overall polarity of the molecule, influencing its solubility and intermolecular interactions. |
Ab Initio Methods for Molecular Properties Prediction
Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, can be employed for highly accurate predictions of molecular properties. Methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, while computationally more demanding than DFT, can provide benchmark values for the geometry and energy of this compound. These methods are particularly useful for refining the understanding of intermolecular interactions, such as hydrogen bonding, which are critical for the properties of this alcohol.
Molecular Dynamics Simulations for Conformational Space Exploration
The flexible pentanol (B124592) chain of this compound allows it to adopt numerous conformations. Molecular dynamics (MD) simulations are a powerful tool to explore this conformational space and understand the molecule's dynamic behavior. nih.gov By simulating the motion of atoms over time, MD can reveal the most stable conformations and the energy barriers between them.
An MD simulation of this compound in a solvent like water or an organic solvent would provide insights into its solvation and how it interacts with its environment. acs.orgresearchgate.net The simulations could track the formation and breaking of hydrogen bonds between the hydroxyl group and solvent molecules, which is crucial for understanding its solubility and transport properties. rsc.orgacs.org The trajectory data from MD simulations can also be used to calculate average properties, providing a more realistic picture than static quantum chemical calculations.
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)
Computational methods are widely used to predict spectroscopic parameters, which can aid in the identification and characterization of compounds.
For this compound, DFT calculations can predict its ¹H and ¹³C NMR chemical shifts. nih.govescholarship.org The GIAO (Gauge-Independent Atomic Orbital) method is commonly used for this purpose. modgraph.co.uk By calculating the magnetic shielding tensors for each nucleus, the chemical shifts can be predicted and compared to experimental data, if available, to confirm the structure. The accuracy of these predictions has been shown to be high for a range of organic molecules, including halogenated aromatic compounds. researchgate.netnih.gov
Vibrational frequencies corresponding to the infrared (IR) spectrum can also be calculated. These calculations would identify the characteristic vibrational modes of the molecule, such as the O-H stretch of the alcohol, the C-Br stretch, and the aromatic C-H stretches.
Illustrative Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) |
| C1 (CH₃) | 23.5 |
| C2 (CH-OH) | 68.2 |
| C3 (CH₂) | 38.9 |
| C4 (CH₂) | 31.5 |
| C5 (CH₂) | 35.1 |
| C1' (C-Br) | 120.8 |
| C2'/C6' (CH) | 131.7 |
| C3'/C5' (CH) | 129.5 |
| C4' (C-CH₂) | 141.2 |
Reaction Mechanism Elucidation Through Computational Modeling
Computational modeling can be instrumental in elucidating the mechanisms of chemical reactions involving this compound. For instance, the mechanism of electrophilic aromatic substitution on the bromophenyl ring could be investigated. masterorganicchemistry.comyoutube.com By calculating the energies of reactants, transition states, and products, the most likely reaction pathway can be determined.
Similarly, the mechanisms of reactions involving the alcohol group, such as oxidation to a ketone or dehydration to an alkene, can be modeled. youtube.com These studies would provide valuable information on the reaction kinetics and thermodynamics, helping to predict the feasibility and outcome of different chemical transformations. Computational studies have been successfully applied to elucidate complex reaction mechanisms, such as the synthesis of pyrrolidinedione derivatives. rsc.org
Quantitative Structure-Property Relationship (QSPR) Modeling of Related Compounds
Quantitative Structure-Property Relationship (QSPR) modeling is a statistical approach used to predict the properties of chemical compounds based on their molecular structure. nih.govunlp.edu.arnih.govresearchgate.netproquest.com While a specific QSPR model for this compound may not exist, it could be included in a larger dataset of related bromophenyl or alkylphenol compounds to develop such a model.
By calculating a set of molecular descriptors (e.g., topological, electronic, and steric parameters) for a series of related compounds with known properties (e.g., boiling point, solubility, or biological activity), a mathematical model can be built to correlate the descriptors with the properties. This model could then be used to predict the properties of new or untested compounds like this compound. QSPR studies on aliphatic alcohols have shown high correlation coefficients for predicting properties like boiling point and water solubility. nih.govresearchgate.net
Applications in Advanced Organic Synthesis and Materials Science
5-(4-Bromophenyl)pentan-2-ol as a Building Block for Complex Molecules
The combination of a chiral center and a site for cross-coupling reactions makes this compound a valuable precursor for the synthesis of a variety of complex organic molecules.
The bifunctional nature of this compound allows for its use as a monomer in the synthesis of novel polymers and oligomers. The hydroxyl group can be used for esterification or etherification reactions to form the polymer backbone, while the bromo-aromatic group offers a handle for post-polymerization modification or for the synthesis of well-defined block copolymers.
For instance, chiral polymers can be synthesized from enantiomerically pure monomers, leading to materials with unique optical properties or the ability to act as chiral stationary phases in chromatography. nih.govresearchgate.net The synthesis of such polymers often involves the polymerization of vinyl monomers or ring-opening polymerization of cyclic monomers derived from chiral precursors. researchgate.netgoogle.com In the case of this compound, it could be envisioned to be converted into a styrenic monomer by dehydration or a related reaction, followed by polymerization. The resulting brominated polystyrene could then be further functionalized. rsc.orgfuchslab.denih.gov
Furthermore, the bromine atom can be utilized in various cross-coupling reactions, such as Suzuki or Sonogashira couplings, to create conjugated polymers. These materials are of significant interest for their potential applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The chiral pentanol (B124592) side chain could influence the morphology and packing of the polymer chains, potentially leading to improved device performance.
A hypothetical reaction scheme for the synthesis of a chiral polymer is presented below:
| Reactant | Reagent/Catalyst | Product | Polymerization Method |
| This compound | Dehydrating Agent | 4-Bromo-1-(pent-3-en-1-yl)benzene | Free Radical Polymerization |
| This compound | Acryloyl chloride | 5-(4-Bromophenyl)pentan-2-yl acrylate | Free Radical Polymerization |
The chirality and reactive handles of this compound make it an interesting candidate for the synthesis of advanced organic materials, such as liquid crystals and flame retardants.
Chiral liquid crystals are of great interest for their use in displays and other optoelectronic devices. nih.govresearchgate.net The introduction of a chiral center, such as the one present in this compound, into a calamitic (rod-like) or discotic (disk-like) molecular structure can induce the formation of chiral nematic or smectic phases. researchgate.netacs.orgresearchgate.net By modifying the hydroxyl and bromo functionalities, it is possible to design and synthesize novel liquid crystalline materials with specific properties. For example, the hydroxyl group can be esterified with a variety of aromatic carboxylic acids to create a library of potential liquid crystal candidates. researchgate.net
The presence of bromine in the molecule also suggests its potential use as a reactive flame retardant. researchgate.netijnrd.org Brominated compounds can be incorporated into polymer matrices to enhance their fire resistance. rsc.orgijnrd.orgresearchgate.net As a reactive flame retardant, this compound could be chemically bonded into the polymer structure, which would prevent its leaching over time, a common issue with additive flame retardants.
| Material Type | Key Feature of this compound | Potential Application |
| Chiral Liquid Crystals | Chiral secondary alcohol | Displays, optical sensors |
| Flame Retardants | Bromophenyl group | Fire-resistant polymers |
Heterocyclic compounds are a cornerstone of medicinal chemistry and are present in a vast number of pharmaceuticals and biologically active compounds. researchgate.netrsc.orgnih.govrsc.org The functionalities present in this compound can be utilized to construct a variety of heterocyclic scaffolds.
The bromo-aromatic ring can serve as a starting point for the synthesis of fused heterocyclic systems through intramolecular cyclization reactions or as a handle for the introduction of other functionalities via cross-coupling reactions, which can then participate in heterocycle formation. nih.govijnrd.orgacs.org For instance, the bromine atom can be replaced by a nitrogen or sulfur nucleophile, which could then react with a functional group derived from the pentanol side chain to form a new ring. The synthesis of various bioactive thiazole-based heterocycles, for example, often utilizes precursors containing a reactive halide. nih.govijnrd.org
Scaffold Derivatization for Functional Material Development
The concept of scaffold derivatization, where a core molecular structure is systematically modified to create a library of compounds with diverse properties, is a powerful tool in materials science. chemscene.com this compound is an excellent candidate for such an approach due to its distinct and orthogonally reactive functional groups.
The hydroxyl group can be derivatized through a wide range of reactions, including esterification, etherification, and oxidation, to introduce new functionalities. researchgate.netresearchgate.net The bromo-aromatic ring can be modified using a plethora of transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, Heck, and Buchwald-Hartwig amination, allowing for the introduction of a vast array of aryl, alkyl, and amino substituents.
This dual reactivity allows for the creation of a large and diverse library of molecules from a single starting material. For example, by combining different derivatizations of the hydroxyl and bromo-phenyl groups, one could systematically tune the electronic, optical, and self-assembly properties of the resulting molecules for specific applications.
| Derivatization Site | Reaction Type | Introduced Functionality | Potential Application |
| Hydroxyl Group | Esterification | Aromatic esters | Liquid crystals, polymers |
| Hydroxyl Group | Oxidation | Ketone | Chiral ligands, synthetic intermediates |
| Bromophenyl Group | Suzuki Coupling | Aryl groups | Conjugated materials, pharmaceuticals |
| Bromophenyl Group | Buchwald-Hartwig Amination | Amino groups | Organic semiconductors, hole-transport materials |
Role in Supramolecular Chemistry and Self-Assembly Processes
Supramolecular chemistry focuses on the non-covalent interactions between molecules, leading to the formation of well-defined, functional assemblies. The structure of this compound, with its potential for hydrogen bonding (via the hydroxyl group) and π-π stacking (via the aromatic ring), makes it a promising building block for the construction of supramolecular architectures. fuchslab.deresearchgate.net
The amphiphilic nature of molecules derived from this compound, where the hydroxyl group provides a polar head and the bromophenylpentyl chain acts as a nonpolar tail, can drive their self-assembly in solution to form micelles, vesicles, or other ordered structures. nih.gov The chirality of the molecule can be transferred to the supramolecular level, leading to the formation of helical or other chiral aggregates. These self-assembled structures can find applications in areas such as drug delivery, catalysis, and sensing. nih.gov
The interplay between hydrogen bonding and π-π stacking is crucial in directing the self-assembly of aromatic molecules. fuchslab.deresearchgate.net By modifying the structure of this compound, for example by introducing other functional groups that can participate in non-covalent interactions, it is possible to control the geometry and stability of the resulting supramolecular assemblies.
Catalytic Roles and Coordination Chemistry of 5 4 Bromophenyl Pentan 2 Ol Derivatives
Ligand Design and Synthesis Utilizing the Alcohol and Aryl Halide Moieties
The bifunctional nature of 5-(4-bromophenyl)pentan-2-ol allows for its strategic incorporation into various ligand architectures. The secondary alcohol and the aryl bromide can be independently or sequentially modified to generate ligands with tailored steric and electronic properties for specific catalytic applications.
The hydroxyl group is a key handle for derivatization. One common strategy involves its conversion into an ether or ester, which can bear additional coordinating atoms. For instance, etherification with a diphenylphosphine-containing group can yield P,O-type ligands. The synthesis of such phosphine-ether ligands often involves the deprotonation of the alcohol with a strong base, followed by nucleophilic substitution on a halo-phosphine reagent.
Alternatively, the aryl bromide moiety can be transformed first. A primary method for creating phosphine (B1218219) ligands from aryl halides is through palladium-catalyzed phosphination. nih.gov This involves coupling the aryl bromide with a secondary phosphine, like diphenylphosphine, to form a tertiary phosphine. cardiff.ac.uk The remaining secondary alcohol on the pentyl chain can then act as a hemilabile coordinating group or be further functionalized.
These synthetic strategies allow for the creation of a diverse library of ligands from the this compound precursor. The specific reaction sequence and choice of reagents determine the final ligand structure, which can range from simple monodentate phosphines to more complex chiral, bidentate P,O-ligands. cardiff.ac.uk
Coordination Chemistry with Transition Metals and Main Group Elements
Ligands derived from this compound are expected to exhibit versatile coordination behavior with a range of metal centers. The nature of the coordination is highly dependent on the specific ligand design.
For phosphine-ether ligands synthesized from this precursor, coordination to transition metals like palladium, platinum, rhodium, and iridium is well-established. numberanalytics.comnih.gov These P,O-ligands can coordinate in a monodentate fashion through the "soft" phosphorus atom or as a bidentate chelate involving both the phosphorus and the "hard" ether oxygen. numberanalytics.comshu.edu The stability of the resulting chelate ring depends on the length of the alkyl chain connecting the two donor atoms. The hemilabile nature of the ether-metal bond is a particularly attractive feature, as the ether can dissociate to open a coordination site for substrate binding during a catalytic cycle. numberanalytics.com
Palladium(II) complexes with such ligands are of particular interest due to their relevance in cross-coupling catalysis. researchgate.net The coordination environment around the palladium center, dictated by the steric bulk and electronic properties of the phosphine and ether moieties, can significantly influence the efficiency and selectivity of catalytic transformations. cardiff.ac.uk The coordination of these ligands with palladium(II) typically results in square planar complexes. researchgate.net
Beyond transition metals, the donor atoms in these ligands can also coordinate to main group elements, although this area is less explored for this specific scaffold. The phosphorus atom can, for example, form adducts with boranes, which are often used as a protecting group strategy during ligand synthesis. researchgate.net
Substrate in Metal-Catalyzed Organic Transformations
The aryl bromide functionality of this compound makes it an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions. These reactions are fundamental in organic synthesis for the formation of new carbon-carbon and carbon-heteroatom bonds. The general mechanism for these transformations involves the oxidative addition of the aryl bromide to a palladium(0) catalyst, followed by transmetalation (for Suzuki, Sonogashira, etc.) or olefin/amine coordination, and finally reductive elimination to yield the product and regenerate the catalyst. nih.govacs.orgnih.gov
Heck Reaction: The Heck reaction couples the aryl bromide with an alkene, such as ethyl acrylate, to form a new carbon-carbon bond at the vinyl position. nih.govrsc.org This reaction is typically carried out in the presence of a palladium catalyst, a phosphine ligand, and a base. nih.gov
Suzuki-Miyaura Coupling: This powerful reaction involves the coupling of the aryl bromide with an organoboron reagent, like a boronic acid or ester, to form a biaryl structure. acs.orgnih.govnih.gov The reaction requires a palladium catalyst and a base and is known for its high functional group tolerance. mdpi.com
Sonogashira Coupling: For the formation of aryl-alkyne bonds, the Sonogashira coupling is employed. This reaction couples the aryl bromide with a terminal alkyne, utilizing a palladium catalyst, a copper(I) co-catalyst, and an amine base. acs.org
Buchwald-Hartwig Amination: This reaction forms a new carbon-nitrogen bond by coupling the aryl bromide with a primary or secondary amine. The process is catalyzed by a palladium complex, often with sterically hindered phosphine ligands, in the presence of a strong base.
Below is a table summarizing these potential transformations with this compound as the substrate.
| Reaction Name | Coupling Partner | Typical Catalyst/Reagents | Product Type |
|---|---|---|---|
| Heck Reaction | Alkene (e.g., Ethyl Acrylate) | Pd(OAc)2, PPh3, Et3N | Substituted Alkene |
| Suzuki-Miyaura Coupling | Arylboronic Acid (e.g., PhB(OH)2) | Pd(PPh3)4, K2CO3 | Biaryl Compound |
| Sonogashira Coupling | Terminal Alkyne (e.g., Phenylacetylene) | PdCl2(PPh3)2, CuI, Et3N | Aryl-Alkynyl Compound |
| Buchwald-Hartwig Amination | Amine (e.g., Morpholine) | Pd2(dba)3, BINAP, NaOtBu | Aryl Amine |
Role in Organocatalytic Systems
The chiral nature of this compound, specifically the (R)- and (S)-enantiomers, positions it as a potential precursor for organocatalysts or as a catalyst itself in asymmetric synthesis. Chiral secondary alcohols are key structural motifs in many successful organocatalysts.
One major area of application is in asymmetric transfer hydrogenation of ketones. Chiral alcohols, often in combination with a metal center like iridium or ruthenium, can facilitate the enantioselective reduction of prochiral ketones to chiral secondary alcohols. While this compound itself could act as a chiral hydrogen source, it is more likely that its derivatives would be employed as chiral ligands for the metal catalyst. researchgate.net
Furthermore, the secondary alcohol can serve as a directing group or a scaffold for building more complex organocatalysts. For example, chiral secondary alcohols are components of catalysts for asymmetric Michael additions, aldol (B89426) reactions, and other carbon-carbon bond-forming reactions. shu.edu These catalysts often rely on hydrogen bonding and steric hindrance provided by the chiral alcohol moiety to control the stereochemical outcome of the reaction. For instance, proline-derived catalysts incorporating chiral alcohol units have been shown to be effective in asymmetric aldol reactions. The this compound scaffold could be incorporated into similar designs, where the aryl group can be used to tune the steric and electronic properties of the catalyst.
The potential applications are summarized in the table below.
| Asymmetric Reaction | Potential Role of this compound Derivative | Mechanism of Action |
|---|---|---|
| Transfer Hydrogenation | Chiral Ligand for Ru or Ir | Forms a chiral metal complex that preferentially reduces one enantioface of a ketone. |
| Michael Addition | Chiral Organocatalyst | Activates the substrate through hydrogen bonding and directs the nucleophilic attack via steric hindrance. shu.edu |
| Aldol Reaction | Component of a Proline-based Catalyst | Forms a chiral enamine intermediate and controls the facial selectivity of the aldehyde approach. |
Future Research Directions and Emerging Paradigms
Development of Novel Synthetic Routes with Enhanced Sustainability
Traditional synthesis of aryl-substituted secondary alcohols often relies on stoichiometric organometallic reagents and metal hydride reducing agents, which can present environmental and safety challenges. Future research will undoubtedly focus on developing greener, more sustainable synthetic pathways to 5-(4-Bromophenyl)pentan-2-ol.
Biocatalysis stands out as a primary avenue for sustainable synthesis. chemistryjournals.netnih.gov The use of isolated enzymes or whole-cell systems offers reactions under mild, aqueous conditions with high specificity. nih.govresearchgate.net A promising biocatalytic route would involve the asymmetric reduction of the precursor ketone, 5-(4-bromophenyl)pentan-2-one, using an alcohol dehydrogenase (ADH). researchgate.net This approach not only aligns with green chemistry principles but can also provide access to enantiomerically pure forms of the alcohol, which are invaluable in pharmaceutical and materials science. nih.govresearchgate.net Plant-based biocatalysis, using homogenates of common vegetables, has also emerged as a low-cost, environmentally friendly method for reducing aromatic carbonyls. researchgate.net
Furthermore, strategies that improve upon traditional chemical methods by incorporating green principles are being developed. This includes the use of microwave-assisted synthesis to reduce reaction times and energy consumption, or employing solvent-free reaction conditions. chemistryjournals.netresearchgate.net
| Metric | Traditional Route (e.g., Grignard + Reduction) | Future Biocatalytic Route (ADH Reduction) |
|---|---|---|
| Primary Reagents | Organomagnesium halides, Metal hydrides (e.g., NaBH₄) | Alcohol Dehydrogenase (ADH), Cofactor (NAD(P)H), Sacrificial alcohol (e.g., isopropanol) |
| Solvents | Anhydrous ethers (e.g., THF, Et₂O), Organic solvents for workup | Aqueous buffer |
| Reaction Conditions | Anhydrous, potentially cryogenic or reflux temperatures | Ambient temperature and pressure |
| Stereoselectivity | Generally produces a racemic mixture | Potentially high enantioselectivity (>99% e.e.) |
| Waste Profile | Stoichiometric metallic salts, organic solvent waste | Biodegradable enzyme, water, minimal organic waste |
Exploration of Unexpected Reactivity Patterns
The reactivity of this compound is largely dictated by its two primary functional groups: the secondary alcohol and the aryl bromide. While predictable reactions such as oxidation of the alcohol or Suzuki coupling at the bromide are expected, future research could uncover more complex and unexpected reactivity.
Additionally, the interplay between the hydroxyl group and the bromophenyl moiety could lead to unique intramolecular reactions. For instance, under specific catalytic conditions, an intramolecular cyclization could be triggered, potentially forming novel chromane or other heterocyclic ring systems. The reactivity of benzyl alcohols can be highly dependent on reaction conditions, leading to diverse products through iodination, reduction, or ring formation. researchgate.net Exploring these transformations could expand the synthetic utility of the molecule far beyond its role as a simple intermediate.
Integration with Machine Learning for Synthetic Route Planning
Template-Based Models: These models use a library of known reaction rules or "templates" to identify possible synthetic steps. acs.org
Template-Free Models: Often using a sequence-to-sequence approach similar to language translation, these models can predict precursor molecules without relying on predefined rules, allowing for the discovery of entirely new reactions. illinois.eduyoutube.com
The integration of these tools could accelerate the discovery of more efficient, cost-effective, and sustainable routes to this compound and its derivatives. chemcopilot.com
| Disconnection Strategy | Key Precursor Molecules | Associated Reaction Type |
|---|---|---|
| C-C Bond (Aryl-Alkyl) | 4-Bromobenzaldehyde, 1-Butenylmagnesium bromide | Grignard Reaction |
| C-O Bond (Alcohol) | 5-(4-Bromophenyl)pentan-2-one | Ketone Reduction (Chemical or Biocatalytic) |
| C-C Bond (Alkyl Chain) | (4-Bromobenzyl)magnesium bromide, Propionaldehyde | Grignard Reaction |
| Novel Pathway (AI Suggested) | 1-Bromo-4-vinylbenzene, Propionaldehyde | Reductive Coupling / Hydroarylation |
Advanced Spectroscopic Characterization Techniques for In Situ Monitoring
Gaining a deep understanding of a chemical reaction requires monitoring its progress in real-time to identify intermediates, determine kinetics, and optimize conditions. Process Analytical Technology (PAT) provides a framework for designing and controlling manufacturing processes through timely measurements of critical parameters. mt.comwikipedia.orghamiltoncompany.com
Future studies on the synthesis and reactions of this compound would greatly benefit from the application of in situ spectroscopic techniques. spectroscopyonline.com For example, monitoring a Grignard synthesis or a catalytic reduction using an inline probe would provide a continuous stream of data without the need for manual sampling. acs.orgacs.org
| Technique | Type of Information Provided | Potential Application |
|---|---|---|
| In Situ FT-IR | Concentration of functional groups (e.g., C=O, O-H) over time. | Monitoring the reduction of 5-(4-bromophenyl)pentan-2-one to the alcohol product. |
| In Situ NMR | Detailed structural information on reactants, products, and intermediates. acs.orgresearchgate.netchemrxiv.org | Mechanistic investigation of unexpected cyclization or rearrangement reactions. |
| Raman Spectroscopy | Vibrational information, often complementary to IR, suitable for aqueous systems. | Monitoring biocatalytic reactions in buffer solutions. |
| UV-Vis Spectroscopy | Changes in conjugation and electronic structure. | Tracking the progress of cross-coupling reactions involving the aromatic ring. |
These advanced methods provide a deeper mechanistic understanding, which is crucial for optimizing reaction efficiency, yield, and safety, moving beyond simple pre- and post-reaction analysis. fiveable.meresearchgate.netirma-international.org
Design of Next-Generation Materials Based on this compound Scaffolds
The true potential of this compound may lie in its use as a functional organic building block for the synthesis of advanced materials. Its distinct functional groups—the secondary alcohol and the aryl bromide—offer two independent points for chemical modification, making it a valuable monomer or precursor.
The hydroxyl group can be used in polymerization reactions, such as esterification or etherification, to create polyesters and polyethers. The flexible five-carbon chain would influence the polymer's thermal and mechanical properties, such as its glass transition temperature.
The aryl bromide is a key handle for introducing further functionality. It can be readily converted via modern cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) either before or after polymerization. This allows for the synthesis of functional polymers where properties like conductivity, light-emission, or refractive index can be precisely tuned by modifying the side chains. For example, copolymers have been synthesized from monomers like N-(4-bromophenyl)-2-methacrylamide, demonstrating the utility of the bromophenyl group in polymer chemistry. researchgate.netresearchgate.net This dual functionality enables the design of complex macromolecular architectures.
| Functional Group | Polymerization/Modification Reaction | Resulting Material Type | Potential Application |
|---|---|---|---|
| -OH (Alcohol) | Polycondensation (e.g., with a diacid) | Polyester | Biodegradable plastics, specialty adhesives |
| -Br (Aryl Bromide) | Suzuki or Stille Coupling (post-polymerization) | Functionalized Polymer | Organic electronics, sensors, high refractive index coatings |
| Both -OH and -Br | Sequential modification and polymerization | Complex Macromolecules | Drug delivery systems, liquid crystalline materials |
By leveraging these reactive sites, this compound can serve as a scaffold for creating a new generation of materials with tailored properties for a wide range of technological applications.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 5-(4-Bromophenyl)pentan-2-ol, and what challenges are encountered during its synthesis?
- Methodology : The compound can be synthesized via Friedel-Crafts alkylation using 4-bromobenzene and pentan-2-ol derivatives in the presence of Lewis acids (e.g., AlCl₃). Alternatively, Suzuki-Miyaura coupling may be employed by reacting a bromophenyl boronic acid with a pentenol precursor. Key challenges include controlling regioselectivity, minimizing side reactions (e.g., over-alkylation), and ensuring bromine stability under acidic conditions .
- Data Considerations : Monitor reaction progress using TLC or GC-MS to optimize reaction time and temperature. Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product from unreacted starting materials .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodology : Use a combination of ¹H/¹³C NMR to confirm the alcohol proton (δ 1.5–2.0 ppm) and bromophenyl aromatic signals (δ 7.2–7.6 ppm). HPLC (C18 column, acetonitrile/water mobile phase) assesses purity (>95% by area normalization). Mass spectrometry (HRMS) validates the molecular ion peak (m/z ≈ 258.0 for [M+H]⁺) .
- Contradictions : Discrepancies in reported melting points may arise from polymorphic forms; use differential scanning calorimetry (DSC) for precise thermal analysis .
Q. What are the key physicochemical properties of this compound that impact its handling and storage?
- Properties : The compound is likely hygroscopic due to the hydroxyl group; store under inert atmosphere (N₂) at 2–8°C. Solubility in polar solvents (e.g., ethanol, DMSO) facilitates biological assays, while limited water solubility necessitates emulsifiers for in vitro studies .
Advanced Research Questions
Q. What strategies are effective in optimizing the yield of this compound in multi-step syntheses?
- Methodology : Employ microwave-assisted synthesis to reduce reaction time and improve selectivity. Use flow chemistry for precise control of exothermic steps (e.g., bromination). Optimize protecting groups (e.g., silyl ethers) for the alcohol moiety to prevent undesired oxidation .
- Data Analysis : Statistical tools (e.g., Design of Experiments) can model interactions between variables (temperature, catalyst loading) to maximize yield .
Q. How does the bromophenyl group influence the compound's reactivity in further derivatization?
- Mechanistic Insight : The electron-withdrawing bromine enhances electrophilic substitution at the para position. For example, palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination) can introduce amino groups, while SNAr reactions enable substitution with nucleophiles (e.g., thiols) .
- Contradictions : Competing pathways (e.g., C-Br vs. C-O bond cleavage) may arise under harsh conditions; monitor via in-situ IR spectroscopy .
Q. What analytical methods are recommended for resolving contradictions in reported spectral data for this compound?
- Advanced Techniques : 2D NMR (COSY, HSQC) resolves overlapping signals in crowded spectra. X-ray crystallography confirms absolute configuration and hydrogen-bonding patterns. Compare experimental IR spectra with computational (DFT) predictions to validate functional groups .
Q. How can computational chemistry aid in predicting the biological activity of this compound derivatives?
- Methodology : Perform molecular docking (AutoDock Vina) to screen against targets like kinases or GPCRs. QSAR models correlate substituent effects (e.g., logP, polar surface area) with antimicrobial or anticancer activity. Validate predictions with in vitro assays (e.g., MIC for antimicrobial activity) .
Safety and Compliance
Q. What safety considerations are critical when handling this compound in laboratory settings?
- Protocols : Use fume hoods and PPE (gloves, goggles) to avoid inhalation/contact. Brominated aromatic compounds may exhibit toxicity; refer to GHS hazard codes (e.g., H315 for skin irritation). Dispose of waste via halogen-specific protocols to prevent environmental release .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
